molecular formula C17H24ClNO2S B2565536 tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate CAS No. 1289387-54-7

tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate

Cat. No.: B2565536
CAS No.: 1289387-54-7
M. Wt: 341.89
InChI Key: PYNYEQOSEYEPPD-UHFFFAOYSA-N
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Description

Product Name: tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate Research Applications: This compound is a specialty piperidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and pharmaceutical research. The structure incorporates a Boc (tert-butoxycarbonyl) protected piperidine, a common motif for building nitrogen-containing scaffolds, and a (4-chlorophenyl)thio moiety. The Boc protecting group is highly valuable as it is stable under basic conditions but can be readily removed under mild acidic conditions to generate the pharmaceutically relevant piperidine secondary amine. This allows researchers to efficiently incorporate the core structure into more complex molecules. Compounds with similar Boc-protected piperidine skeletons are frequently employed in the synthesis of potential therapeutic agents, including those targeting the central nervous system. Handling and Use: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Proper personal protective equipment should be worn, and all handling should be conducted in a well-ventilated environment, such as a fume hood. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNYEQOSEYEPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzyl mercaptan with tert-butyl 4-piperidone-1-carboxylate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of a thioether linkage between the 4-chlorobenzyl mercaptan and the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tert-butyl ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest for drug development:

  • Antimicrobial Activity : Research indicates that piperidine derivatives, including this compound, possess significant antibacterial properties. Studies have shown efficacy against various bacterial strains, pointing to potential applications in treating infections caused by resistant bacteria .
  • Anticancer Properties : Some derivatives of piperidine have demonstrated anticancer activity by inhibiting specific cancer cell lines. The presence of the chlorophenyl group may contribute to enhanced cytotoxicity against tumor cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease, which are implicated in various diseases including Alzheimer's disease and urinary tract infections .

Case Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives for antibacterial activity. The results indicated that tert-butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, researchers synthesized various piperidine derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that the chlorophenyl-substituted piperidine derivative showed significant inhibition of cell proliferation, indicating its potential as a lead compound for further development in cancer therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics; however, further investigations are necessary to assess its metabolism and excretion profiles.

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also poses risks such as skin irritation and acute toxicity if ingested . Safety data sheets emphasize the need for careful handling due to these hazards.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the 4-chlorophenylthio group are key structural features that enable the compound to bind to and modulate the activity of certain enzymes or receptors. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Substituent(s) Notable Properties
Target Compound C₁₇H₂₆ClNO₂S 343.52 Solid* (4-Chlorophenyl)thio)methyl, tert-butyl High lipophilicity; thioether enhances nucleophilicity
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate C₁₇H₂₀ClNO₃ 322.12 Solid 4-Chlorobenzoyl, tert-butyl Ketone group increases polarity (Rf = 0.19 in PE/EtOAc)
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride C₁₂H₁₇Cl₂NS 280.24 Solid (4-Chlorophenyl)thio)methyl, HCl salt Hydrochloride salt improves aqueous solubility
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Pyridinyl, amino, tert-butyl Amino group introduces basicity; pyridine enables coordination chemistry
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate C₁₇H₂₅NO₂ 275.39 Solid* 4-Methylphenyl, tert-butyl Methyl group reduces polarity compared to chloro substituents

*Physical states inferred from structural analogues.

Spectroscopic and Analytical Data

  • tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10) :
    • HRMS : m/z 322.1203 [M+H]⁺ .
    • Rf : 0.19 (4:1 PE/EtOAc) .
  • (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone (Compound 9): Melting Point: 120–122°C . ¹H NMR: δ 7.40–7.30 (m, aromatic), 3.50–3.20 (m, thiopyran protons) .

The target compound’s absence of reported melting points or NMR shifts suggests a need for further characterization. Its thioether group likely results in distinct ¹H NMR signals for the CH₂-S moiety (~δ 2.5–3.5) and aromatic protons (~δ 7.3–7.5).

Biological Activity

tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, drawing from diverse research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C13H18ClNO2S\text{C}_{13}\text{H}_{18}\text{ClN}\text{O}_2\text{S}

This structure features a piperidine ring substituted with a tert-butyl ester and a 4-chlorophenyl thioether, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of piperidine have shown IC50 values against various cancer cell lines, indicating their potential as anticancer agents. A study reported that certain piperidine derivatives displayed IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against human cancer cell lines, suggesting effective cytotoxicity .

CompoundCell LineIC50 (µg/mL)
Compound AHeLa (Cervical)1.61 ± 1.92
Compound BJurkat (Leukemia)1.98 ± 1.22
tert-Butyl DerivativeVarious>1000

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Research indicates moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl group is believed to enhance the compound's interaction with bacterial membranes, contributing to its efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound might possess anti-inflammatory properties. Research on similar thiazole and piperidine derivatives has shown inhibition of COX enzymes, which play a crucial role in inflammatory processes. For example, compounds with similar structures demonstrated IC50 values around 0.04 μmol against COX-2, indicating strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Chlorophenyl Substitution : The presence of the 4-chlorophenyl group significantly enhances cytotoxicity against cancer cells.
  • Piperidine Ring : Modifications on the piperidine ring can lead to variations in biological activity; for instance, introducing electron-donating groups increases potency.
  • Thioether Linkage : The thioether linkage appears to play a role in enhancing both antibacterial and anticancer activities.

Case Studies

  • In Vitro Cytotoxicity : A study investigated the cytotoxic effects of various piperidine derivatives on multiple human cell lines. Results indicated that modifications on the piperidine ring could lead to increased selectivity and potency against cancer cells .
  • Antibacterial Screening : Another study focused on the antibacterial efficacy of synthesized derivatives containing similar moieties. The results highlighted significant activity against Gram-positive and Gram-negative bacteria, supporting further exploration of these compounds in therapeutic applications .

Q & A

Q. How to reconcile conflicting reports on the compound’s toxicity?

  • Methodological Answer : Some SDS lack acute toxicity data due to limited testing . Conduct in vitro assays (e.g., MTT on HEK293 cells) to determine IC50_{50}. Cross-reference with PubChem’s in silico predictions (ADMETlab 2.0) for hepatotoxicity and CYP inhibition .

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